molecular formula C11H7N5O2 B11059233 3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one

3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one

Cat. No.: B11059233
M. Wt: 241.21 g/mol
InChI Key: OUJBMLSVJZFZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazine ring, an oxadiazole ring, and a pyridinone moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Copper, palladium

    Solvents: Dimethylformamide (DMF), acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one is unique due to its combination of the pyrazine, oxadiazole, and pyridinone rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H7N5O2

Molecular Weight

241.21 g/mol

IUPAC Name

3-(5-pyrazin-2-yl-1,2,4-oxadiazol-3-yl)-1H-pyridin-2-one

InChI

InChI=1S/C11H7N5O2/c17-10-7(2-1-3-14-10)9-15-11(18-16-9)8-6-12-4-5-13-8/h1-6H,(H,14,17)

InChI Key

OUJBMLSVJZFZND-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.